molecular formula C7H2F6INO B14807972 2-Iodo-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine

2-Iodo-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine

Cat. No.: B14807972
M. Wt: 356.99 g/mol
InChI Key: CSMSLEHHZOAQCT-UHFFFAOYSA-N
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Description

2-Iodo-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H2F6INO It is a pyridine derivative characterized by the presence of iodine, trifluoromethoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine typically involves the iodination of a pyridine derivative followed by the introduction of trifluoromethoxy and trifluoromethyl groups. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the pyridine ring. Subsequent reactions with trifluoromethoxy and trifluoromethyl reagents under controlled conditions yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and fluorination processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide produces an oxidized pyridine derivative.

Scientific Research Applications

2-Iodo-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Iodo-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoromethyl groups enhance its binding affinity and selectivity, allowing it to modulate the activity of these targets. The iodine atom can also participate in halogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4-(trifluoromethoxy)phenylmethanol
  • 2-Iodo-4-(trifluoromethyl)benzoic acid
  • 2-Iodo-4-(trifluoromethoxy)phenol

Uniqueness

Compared to similar compounds, 2-Iodo-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C7H2F6INO

Molecular Weight

356.99 g/mol

IUPAC Name

2-iodo-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H2F6INO/c8-6(9,10)3-2-15-5(14)1-4(3)16-7(11,12)13/h1-2H

InChI Key

CSMSLEHHZOAQCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1I)C(F)(F)F)OC(F)(F)F

Origin of Product

United States

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